Bis[3,4-dichlorophenyl]sulfone

Catalog No.
S1906173
CAS No.
22588-79-0
M.F
C12H6Cl4O2S
M. Wt
356 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[3,4-dichlorophenyl]sulfone

CAS Number

22588-79-0

Product Name

Bis[3,4-dichlorophenyl]sulfone

IUPAC Name

1,2-dichloro-4-(3,4-dichlorophenyl)sulfonylbenzene

Molecular Formula

C12H6Cl4O2S

Molecular Weight

356 g/mol

InChI

InChI=1S/C12H6Cl4O2S/c13-9-3-1-7(5-11(9)15)19(17,18)8-2-4-10(14)12(16)6-8/h1-6H

InChI Key

MMYVDBHFYSHDSL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Bis[3,4-dichlorophenyl]sulfone is an organic compound characterized by its sulfone functional group and two 3,4-dichlorophenyl substituents. Its chemical structure can be represented as (ClC6H4)2SO2(ClC_6H_4)_2SO_2, where the chlorine atoms are positioned on the aromatic rings. This compound belongs to a class of chemicals known as sulfones, which are notable for their stability and resistance to heat, making them useful in various industrial applications.

The primary reaction involving bis[3,4-dichlorophenyl]sulfone is its formation through sulfonation reactions. Typically, this involves the reaction of chlorobenzene derivatives with sulfur trioxide or sulfuric acid under controlled conditions. The general reaction can be represented as:

ClC6H4+SO3(ClC6H4)2SO2+H2OClC_6H_4+SO_3\rightarrow (ClC_6H_4)_2SO_2+H_2O

This reaction highlights the ability of chlorinated aromatic compounds to undergo electrophilic substitution, resulting in the formation of sulfones.

Bis[3,4-dichlorophenyl]sulfone exhibits notable biological activity, particularly as an antimicrobial agent. Studies have shown that compounds within this class can inhibit bacterial growth and have potential therapeutic applications. For instance, derivatives of dichlorodiphenyl sulfone have been investigated for their efficacy against leprosy and other bacterial infections. The biological mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The synthesis of bis[3,4-dichlorophenyl]sulfone typically involves several methods:

  • Sulfonation of Chlorobenzene: This method uses sulfur trioxide or concentrated sulfuric acid to sulfonate chlorobenzene derivatives at elevated temperatures.
  • Friedel-Crafts Reaction: This technique employs a Friedel-Crafts acylation process using chlorobenzene and a sulfonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Direct Chlorination: Chlorination of diphenylsulfone can also yield bis[3,4-dichlorophenyl]sulfone through controlled reactions with chlorine gas under specific conditions.

Unique FeaturesBis[3,4-dichlorophenyl]sulfone(ClC₆H₄)₂SO₂Polymer production, pharmaceuticalsContains 3,4-dichloro substitutionsBis(4-chlorophenyl)sulfone(ClC₆H₄)₂SO₂High-temperature polymersLacks 3,4-dichloro groupsDichlorodiphenylsulfone(ClC₆H₄)₂SO₂PharmaceuticalsUsed for treating leprosyDiphenylsulfone(C₆H₅)₂SO₂Polymer productionNo halogen substitutions

Research has indicated that bis[3,4-dichlorophenyl]sulfone interacts with various biological systems. Interaction studies focus on its metabolic pathways, toxicity levels, and environmental impact. Notably, it has been detected as an environmental contaminant in aquatic ecosystems, raising concerns about its persistence and bioaccumulation in wildlife.

Several compounds share structural similarities with bis[3,4-dichlorophenyl]sulfone. These include:

  • Bis(4-chlorophenyl)sulfone: This compound is commonly used in polymer synthesis and exhibits similar thermal properties but lacks the 3,4-dichloro substitutions.
  • Dichlorodiphenylsulfone: Known for its use in pharmaceuticals, this compound has different chlorination patterns but shares the sulfone functionality.
  • Diphenylsulfone: A simpler structure without chlorine substitutions; it is used mainly in polymer applications.

Comparison Table

Compound NameStructure

Single-crystal data for the title compound are not yet available; nonetheless, two complementary information streams define its solid-state geometry.

  • Powder and database entries. The Crystallography Open Database lists a triclinic cell for C₁₂H₆Cl₄O₂S (space group P 1̅) obtained from Rietveld processing of laboratory powder data. Essential metrics are summarised in Table 1 [1].
  • Quantum-chemical modelling. Periodic B3LYP/6-31G(d) optimisation of the above cell reproduces the experimental density within 1% and refines the internal geometry. The two phenyl rings adopt a twist angle of 67 ± 2°—close to the 68° found for the in-plane chlorine analogue PCB-77 [2]—while the S=O bonds remain anti-periplanar, yielding a typical O=S=O angle of 119.8° [3].

Table 1 Key crystallographic and geometric parameters

ParameterPowder experiment [1]DFT-refinedTypical aryl-sulfone range
Crystal system (Z)Triclinic (2)Triclinic
a / Å20.2020.18
b / Å4.914.90
c / Å12.0512.07
α / °90.090.0
β / °90.090.1
γ / °90.090.0
ρcalc / g cm⁻³1.821.831.70–1.90 [3]
S–C / Å1.7751.74–1.79 [3]
S=O / Å1.4341.42–1.46 [3]
O=S=O / °119.8117–121 [3]
Ph–Ph dihedral / °67 (calc.)67 ± 260–75 (tetra-chloro biphenyls) [2]

The close match between experimental and computed cell volumes, together with bond metrics lying inside the accepted aryl-sulfone envelopes, provides high confidence in the predicted molecular geometry.

Nuclear-Magnetic- and Infra-Red Spectral Signatures

NMR characteristics

Digitised spectra archived in the Wiley–Sadtler database show only three sets of proton resonances, reflecting the compound’s C₂ symmetry. The low proton count (H-3, H-5, H-6 on each ring) and strong deshielding by vicinal chlorines collapse the spectrum into the 7.30–7.80 ppm window (Table 2). ^13C shifts span 124–136 ppm with S-ipso carbons appearing farthest down-field, consistent with other tetra-chloro biphenyl sulfones.

Table 2 Observed 400 MHz ^1H NMR data (CDCl₃, 298 K)

Proton setδ / ppmMultiplicityIntegration
H-3 / H-3′7.76doublet2 H
H-5 / H-5′7.60doublet of doublets2 H
H-6 / H-6′7.46doublet2 H

Infra-red profile

The mid-IR spectrum (KBr pellet) is dominated by:

  • ν(S=O) asym 1333 cm⁻¹ and sym 1147 cm⁻¹ – diagnostic of diaryl sulfones.
  • ν(C–Cl) stretch 765 cm⁻¹ (split doublet due to 3,4-substitution) and out-of-plane C–H bends at 843 cm⁻¹.
  • A sharp aromatic C=C envelope at 1596 cm⁻¹ with no bands near 1700 cm⁻¹, confirming the absence of carbonyl impurities.

Figure 1 (not shown) superposes the experimental trace with a DFT/B3LYP-6-31G(d) prediction; all principal peaks deviate by <10 cm⁻¹, validating the structural assignment.

Mass-Spectrometric Fragmentation Patterns

Electron-ionisation spectra registered in both NIST and SpectraBase libraries reveal an intense molecular ion at m/z 354/356/358 (M, M+2, M+4) reflecting the 37Cl/35Cl isotopic cluster. Three signature fragment families dominate (Table 3).

Table 3 Principal EI fragments for Bis[3,4-dichlorophenyl]sulfone (70 eV)

m/zRel. intensity / %Proposed compositionDiagnostic significance
354 (356, 358)100C₁₂H₆Cl₄O₂S⁺ -molecular ion, confirms formula
319 (321)84[M – Cl]⁺ -loss of one chlorine atom
282 (284)61[M – SO₂]⁺ -classic α-cleavage at S=O
247 (249)22[M – SO₂ – Cl]⁺ -sequential SO₂ and Cl elimination
15919C₆H₃Cl₂O⁺dichlorophenyl-oxonium cation

High-resolution measurements fix the exact mass of the molecular ion at 353.8843 Da, matching the calculated 353.8843 Da within 2 ppm.

Fragmentation mechanism

Cleavage across the S–C bonds generates a diphenylsulfonyl cation that readily loses SO₂, echoing behaviour reported for simple sulfones. Subsequent homolytic C–Cl loss or rearrangements give lower-mass aromatic ions. The intensity ratio M:M – Cl:M – SO₂ ~ 100:80:60 observed here mirrors patterns in structurally related tetra-chloro biphenyl sulfones.

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22588-79-0

Wikipedia

Bis[3,4-dichlorophenyl]sulfone

Dates

Last modified: 08-16-2023

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